molecular formula C10H11BrN4O5 B7739406 8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7739406
M. Wt: 347.12 g/mol
InChI Key: XCAXTILLADBPII-UHFFFAOYSA-N
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Description

8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as 8-bromoguanosine, is a brominated derivative of guanosine. This compound is characterized by the presence of a bromine atom at the 8th position of the guanine base, which is attached to a ribose sugar. It is commonly used in biochemical and molecular biology research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-bromoguanosine typically involves the bromination of guanosine. One common method is the reaction of guanosine with bromine in an aqueous solution. The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position of the guanine base. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure 8-bromoguanosine .

Industrial Production Methods

Industrial production of 8-bromoguanosine follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the bromination process. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

8-bromoguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted guanosine derivatives.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of 8-bromoguanosine.

    Hydrolysis: Products include free guanine and ribose.

Scientific Research Applications

8-bromoguanosine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nucleoside analogs.

    Biology: Employed in studies of nucleic acid structure and function, as well as in the investigation of DNA and RNA interactions.

    Medicine: Investigated for its potential antiviral and anticancer properties. It is used in the development of nucleoside analog drugs.

    Industry: Utilized in the production of biochemical reagents and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-bromoguanosine involves its incorporation into nucleic acids. The bromine atom at the 8th position can cause structural changes in DNA and RNA, affecting their stability and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound interacts with various molecular targets, including enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

    8-chloroguanosine: Another halogenated guanosine derivative with similar properties but different reactivity due to the presence of chlorine instead of bromine.

    8-azaguanine: A guanine analog with an azido group at the 8th position, used in similar biochemical applications.

    8-methylguanosine: A methylated derivative of guanosine with distinct biological activity.

Uniqueness

8-bromoguanosine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective substitution reactions makes it a valuable tool in synthetic chemistry. Additionally, its incorporation into nucleic acids and the resulting structural changes make it a potent agent in antiviral and anticancer research .

Properties

IUPAC Name

8-bromo-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXTILLADBPII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C(=N2)Br)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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